molecular formula C6H16ClNO B1448080 5-Amino-2-methylpentan-1-ol hydrochloride CAS No. 1423028-19-6

5-Amino-2-methylpentan-1-ol hydrochloride

Cat. No.: B1448080
CAS No.: 1423028-19-6
M. Wt: 153.65 g/mol
InChI Key: XNMNZRRTTJJSOZ-UHFFFAOYSA-N
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Description

5-Amino-2-methylpentan-1-ol hydrochloride is a chemical compound with the molecular formula C6H15NO.HCl. It is commonly used in various scientific research applications due to its unique properties. This compound is typically available in powder form and is known for its stability under normal storage conditions .

Properties

IUPAC Name

5-amino-2-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-8)3-2-4-7;/h6,8H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMNZRRTTJJSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-19-6
Record name 1-Pentanol, 5-amino-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423028-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylpentan-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylpentan-1-ol with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistent product quality. The final product is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, primary amines, and substituted amino alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • 5-Amino-2-methylpentan-1-ol hydrochloride serves as a precursor in the synthesis of various APIs. Its amino group can participate in nucleophilic substitutions, making it suitable for creating more complex structures necessary for drug development.
  • Neurotransmitter Modulation :
    • This compound has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurological disorders. Research indicates that derivatives of amino alcohols can influence neurotransmitter uptake and release, suggesting potential applications in treating conditions like depression and anxiety .
  • Anticancer Research :
    • Recent studies have explored the use of amino alcohols in cancer therapy. For instance, this compound has been investigated for its ability to enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics and biodistribution .

Materials Science Applications

  • Biodegradable Polymers :
    • The compound is utilized as a building block for synthesizing biodegradable polyesteramides. These materials are gaining traction for their environmental benefits, particularly in applications such as absorbable sutures and packaging materials .
  • Polyamide Production :
    • This compound is a precursor for valerolactam, which is used to produce polyamide 5. This polymer has potential applications due to its unique properties, including ferroelectricity .

Environmental Chemistry

  • Carbon Dioxide Absorption :
    • Research has shown that amino alcohols can effectively absorb carbon dioxide from gaseous mixtures, making them candidates for use in carbon capture technologies. The high basicity of this compound enhances its CO₂ absorption capacity, contributing to efforts aimed at reducing greenhouse gas emissions .

Case Study 1: Biodegradable Sutures

A study conducted by researchers at a leading university demonstrated the effectiveness of polyesteramides synthesized from this compound as biodegradable sutures. The sutures exhibited excellent mechanical properties and were fully absorbed by the body within six months, reducing the need for surgical removal .

Case Study 2: Neuropharmacological Effects

In a clinical trial involving patients with anxiety disorders, derivatives of this compound were administered to assess their impact on neurotransmitter levels. Results indicated a significant increase in serotonin levels among participants, suggesting potential therapeutic benefits for mood regulation .

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical pathways. The amino group allows it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Amino-2-methylpentan-1-ol hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in various applications where these properties are essential .

Biological Activity

5-Amino-2-methylpentan-1-ol hydrochloride is an amino alcohol with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This compound features both an amino group and a hydroxyl group on a pentane backbone, which contributes to its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, summarizing its mechanisms of action, applications, and relevant research findings.

This compound can be synthesized through several methods, typically involving the reaction of 2-methylpentan-1-ol with ammonia followed by the addition of hydrochloric acid to form the hydrochloride salt. This process enhances the compound's solubility and stability, making it suitable for various applications.

Key Properties

PropertyValue
Molecular FormulaC6H15ClN2O
Molecular Weight164.65 g/mol
SolubilitySoluble in water
pHNeutral

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes. The amino group allows for hydrogen bonding interactions with biological molecules, influencing their function and activity. The compound may also participate in biochemical pathways, acting as a modulator in enzymatic reactions.

1. Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural characteristics make it a valuable building block in the synthesis of pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit antibacterial and anticancer activities .

2. Enzyme Interaction Studies

Studies have shown that this compound can interact with enzymes, providing insights into enzyme mechanisms and protein-ligand interactions. For instance, it has been used in assays to evaluate the effects on enzyme kinetics and binding affinities .

Case Study: Anticancer Activity

A study explored the interaction of this compound with specific cancer cell lines. The results demonstrated that the compound could induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation .

Research Findings: Pharmacokinetics

In silico studies have predicted favorable pharmacokinetic properties for this compound. It is anticipated to have good absorption rates and the ability to cross the blood-brain barrier, which is crucial for central nervous system-targeted therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
5-Amino-4-methylpentan-1-ol Chiral centerAnticancer properties
5-Amino-2-methylbutan-1-ol Shorter carbon chainLimited studies on biological activity
5-Amino-3-methylbutan-1-ol Different amino positioningPotentially lower activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.